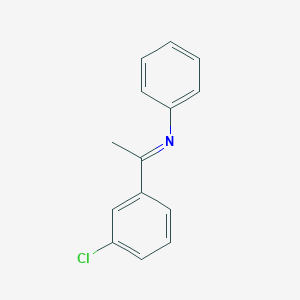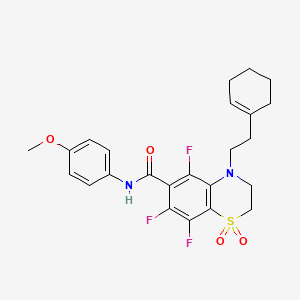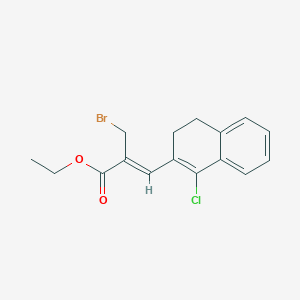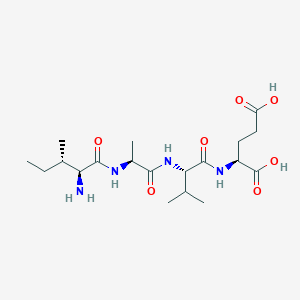![molecular formula C10H16O2 B12638373 Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate CAS No. 921210-52-8](/img/structure/B12638373.png)
Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate is an organic compound with a unique cyclopentylidene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of chiral catalysts to ensure the correct stereochemistry of the product. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted esters depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and its interaction with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl [(3S,4S)-3,4-dimethylcyclohexylidene]acetate
- Methyl [(3R,4R)-3,4-dimethylcyclopentylidene]acetate
- Methyl [(3S,4R)-3,4-dimethylcyclopentylidene]acetate
Uniqueness
Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological systems. This stereochemistry can lead to different biological activities and chemical properties compared to its stereoisomers .
Propiedades
Número CAS |
921210-52-8 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
methyl 2-[(3S,4S)-3,4-dimethylcyclopentylidene]acetate |
InChI |
InChI=1S/C10H16O2/c1-7-4-9(5-8(7)2)6-10(11)12-3/h6-8H,4-5H2,1-3H3/t7-,8-/m0/s1 |
Clave InChI |
UYHUIPQFTGQJCG-YUMQZZPRSA-N |
SMILES isomérico |
C[C@H]1CC(=CC(=O)OC)C[C@@H]1C |
SMILES canónico |
CC1CC(=CC(=O)OC)CC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-[3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenylpyrazol-4-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B12638293.png)


![4,4'-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol)](/img/structure/B12638312.png)

![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1R)-1-phenylethyl]-,(5S)-](/img/structure/B12638333.png)


![Methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638355.png)

![1-(4-Methylphenyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12638368.png)

![Methanone,(4-chlorophenyl)[4-(4-fluorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12638371.png)

